molecular formula C14H12N4O2S2 B2884140 N-(thiazol-2-yl)-2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide CAS No. 850936-75-3

N-(thiazol-2-yl)-2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide

Cat. No. B2884140
CAS RN: 850936-75-3
M. Wt: 332.4
InChI Key: JDZDTDBWGQOKMK-UHFFFAOYSA-N
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Description

N-(thiazol-2-yl)-2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide is a chemical compound that has been extensively studied for its potential medicinal properties. It is a thiazole-based compound that has been synthesized using various methods, and its mechanism of action has been investigated in several scientific studies.

Mechanism of Action

The mechanism of action of N-(thiazol-2-yl)-2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide is not fully understood. However, several studies have suggested that it may act by inhibiting bacterial cell wall synthesis, disrupting bacterial membrane integrity, or interfering with bacterial DNA replication.
Biochemical and Physiological Effects
N-(thiazol-2-yl)-2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide has been shown to have several biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, inhibit the growth of fungi, and reduce inflammation in animal models.

Advantages and Limitations for Lab Experiments

N-(thiazol-2-yl)-2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide has several advantages for lab experiments. It is relatively easy to synthesize, and its antibacterial and antifungal activities make it a useful tool for studying bacterial and fungal infections. However, its toxicity and limited solubility in water can limit its use in certain experiments.

Future Directions

There are several future directions for research on N-(thiazol-2-yl)-2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide. One area of interest is its potential use as a treatment for bacterial and fungal infections. Another area of interest is its potential as an anticancer agent. Further studies are needed to fully understand its mechanism of action and to optimize its pharmacological properties. Additionally, the development of more efficient synthesis methods and the exploration of its structure-activity relationships may lead to the discovery of more potent analogs.

Synthesis Methods

N-(thiazol-2-yl)-2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide has been synthesized using various methods, including the reaction of thioamide with 2-bromoacetic acid and the reaction of 2-chloroacetyl chloride with thiazole-2-thiol. One of the most commonly used methods involves the reaction of 2-aminothiazole with 5-(m-tolyl)-1,3,4-oxadiazole-2-thiol in the presence of an appropriate coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Scientific Research Applications

N-(thiazol-2-yl)-2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide has been extensively studied for its potential medicinal properties, including its antibacterial, antifungal, anticancer, and anti-inflammatory activities. Several studies have reported that N-(thiazol-2-yl)-2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide exhibits potent antibacterial activity against a range of gram-positive and gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

properties

IUPAC Name

2-[[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O2S2/c1-9-3-2-4-10(7-9)12-17-18-14(20-12)22-8-11(19)16-13-15-5-6-21-13/h2-7H,8H2,1H3,(H,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDZDTDBWGQOKMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=C(O2)SCC(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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